3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid
Description
3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrano[4,3-c]pyridazine core fused with a ketone (3-oxo) and a carboxylic acid substituent (position 4). The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, is partially saturated (2,5,7,8-tetrahydro), enhancing conformational flexibility.
Properties
IUPAC Name |
3-oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-7-6(8(12)13)4-3-14-2-1-5(4)9-10-7/h1-3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZQSEJPBNMHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NN=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridazine derivative with a suitable dihydropyran compound. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:
Preparation of intermediates: Synthesis of key intermediates such as substituted pyridazines and dihydropyrans.
Cyclization reaction: Combining the intermediates under optimized conditions to form the desired fused ring structure.
Purification: Using techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety participates in classic acyl transfer reactions:
-
Hydroxamates : Used in metalloproteinase inhibition studies (e.g., matrix metalloproteinase inhibitors) .
-
Hydrazides : Serve as intermediates for heterocycle formation (e.g., pyrazolo[1,5-a]pyridines) .
Ring Functionalization and Cross-Coupling
The pyridazine ring undergoes electrophilic and nucleophilic substitutions:
-
C–H Activation :
-
Oxidative Dearomatization :
Stability and Reactivity Considerations
-
pH Sensitivity : The compound is stable in neutral conditions but undergoes decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions .
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
Key Data Table: Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial scaffold in the development of new pharmaceuticals. Its unique structural features allow it to interact with specific biological targets, making it a candidate for drug discovery.
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit various enzymes. For example, studies have shown that pyridazine derivatives exhibit potent activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .
- Anticancer Activity : The compound has been evaluated for its cytotoxic properties against various cancer cell lines. A study demonstrated that thiazolo[4,5-c]pyridazine derivatives synthesized from 3-oxo-2-arylhydrazonopropanals displayed significant anticancer activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines .
Biological Studies
In biological research, 3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid is utilized for studying enzyme kinetics and receptor interactions.
- Receptor Binding Studies : The compound's ability to bind to specific receptors makes it valuable in pharmacological studies. Its derivatives have been used to explore mechanisms of action involving receptor modulation and signal transduction pathways.
Materials Science
The unique electronic properties of this compound position it as a candidate for novel materials development.
- Electronics and Optics : Research has indicated that compounds with similar structures can be engineered to exhibit specific electronic or optical properties suitable for applications in organic electronics and photonic devices.
Industrial Chemistry
In industrial applications, this compound can serve as an intermediate in the synthesis of complex molecules used in various chemical processes.
- Synthesis of Fine Chemicals : The compound is involved in multi-step synthetic routes leading to valuable intermediates for pharmaceuticals and agrochemicals. Its ability to undergo cyclization reactions under mild conditions enhances its utility in synthetic organic chemistry .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Cyclization Reaction | Using pyridazine with dihydropyran | High yield |
| Q-Tube Reactor Method | High-pressure synthesis | Broad substrate scope |
Mechanism of Action
The mechanism by which 3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes.
Comparison with Similar Compounds
Pyrano[4,3-c]pyrazole Derivatives
Indolyl tetrahydropyrano[4,3-c]pyrazole derivatives (e.g., from Wang et al., 2016) share the pyrano[4,3-c] fused system but replace pyridazine with pyrazole, a five-membered ring containing two adjacent nitrogen atoms . This structural difference reduces aromaticity and alters electronic properties. Pyrazole derivatives exhibit anticancer activity, attributed to interactions with metal ions (e.g., Zn²⁺, Fe³⁺) or enzyme inhibition . In contrast, the pyridazine core in the target compound may enhance π-π stacking or hydrogen-bonding capabilities due to additional nitrogen atoms.
Pyrano[2,3-c]azepine Derivatives
The pyranoazepine 4b () features a seven-membered azepine ring fused to a pyran, differing in ring size and nitrogen placement . The azepine’s larger ring increases steric bulk and reduces ring strain compared to pyridazine. Synthesis of 4b involves sulfuric acid-mediated cyclization, suggesting the target compound might require similar acidic conditions for ring closure or functional group activation.
Triazolo-Pyrimidine Derivatives
Compounds 8 and 9 () are tricyclic systems with fused pyrimidine and triazole rings . While distinct from pyridazine, their NMR data highlights how ring fusion position ([1,5-c] vs. [4,3-c]) affects electronic environments. For instance, C3-H in [4,3-c]-fused 9 appears downfield compared to C2-H in [1,5-c]-fused 8, indicating stronger deshielding effects in the former. This trend may extrapolate to the target compound’s proton chemical shifts.
Physicochemical Properties
Table 1: Comparative Properties of Pyrano-Fused Heterocycles
*Predicted based on carboxylic acid functionality.
- Solubility: The carboxylic acid group in the target compound likely enhances aqueous solubility compared to non-polar analogues like triazolo-pyrimidines.
- Thermal Stability: Pyranoazepine 4b decomposes under heating (60°C, H₂SO₄), suggesting the target compound’s carboxylic acid may promote decarboxylation under similar conditions .
- Isomerization : Triazolo-pyrimidines isomerize via acid catalysis (e.g., formic acid) ; the target compound’s fused pyridazine may exhibit analogous ring-opening or rearrangement under acidic or thermal stress.
Biological Activity
3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine ring fused with a pyran ring. Its IUPAC name is this compound, and it has a CAS number of 2344678-44-8. The molecular formula is with a molecular weight of 180.16 g/mol.
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties. For instance, it demonstrated inhibitory effects against several bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were reported to be as low as 15 µg/mL for certain pathogens.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, it exhibited a dose-dependent reduction in inflammation with an effective dose (ED50) of approximately 20 mg/kg body weight.
3. Antioxidant Activity
Research findings suggest that this compound acts as an antioxidant. It scavenges free radicals effectively and has been shown to reduce oxidative stress markers in cellular models.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Binding: It has been shown to bind to various receptors that mediate cellular responses to inflammation and oxidative stress.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Anti-inflammatory Activity
In a controlled experimental setup involving animal models of arthritis, administration of the compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
Case Study 2: Antimicrobial Efficacy
A study conducted on the efficacy against multidrug-resistant bacterial strains showed that the compound not only inhibited growth but also exhibited bactericidal activity at higher concentrations. This positions it as a potential candidate for developing new antimicrobial agents.
Data Summary Table
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the fused pyrano-pyridazine ring system and carboxylic acid proton. For example, -NMR can resolve coupling patterns in the tetrahydropyrano ring (δ ~2.5–4.5 ppm) and pyridazine protons (δ ~7.0–8.5 ppm) .
- X-ray Crystallography : Determine absolute stereochemistry and hydrogen-bonding networks. The compound’s fused bicyclic system may adopt chair or boat conformations in the pyrano ring, as seen in structurally similar (2S,4aR,8aR)-6-oxo-pyrano-pyran derivatives .
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch of the 3-oxo group (~1700 cm) and carboxylic acid O–H stretch (~2500–3000 cm) .
Q. What are common synthetic routes to access this compound, and how are intermediates purified?
- Methodological Answer :
- Key Steps :
Ring Formation : Cyclocondensation of substituted pyridazine precursors with dihydroxy ketones under acidic conditions (e.g., HCl/EtOH) to form the pyrano ring .
Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) using NaOH/MeOH or TFA/CHCl .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradients) and recrystallization (solvents: MeOH/HO) to isolate intermediates. Purity is verified via HPLC (C18 column, 0.1% TFA in HO/MeCN) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrano-pyridazine ring formation be addressed during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to direct cyclization toward the desired [4,3-c] fusion instead of alternative [3,2-b] isomers .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxygen atoms, favoring pyrano ring closure over side reactions .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate kinetic products (lower temp, shorter times) versus thermodynamic products (reflux, prolonged heating) .
Q. What computational methods are suitable for analyzing the compound’s conformational stability and intermolecular interactions?
- Methodological Answer :
- QM/MM Simulations : Combine quantum mechanics (DFT, B3LYP/6-31G*) and molecular mechanics to model crystal packing and hydrogen-bonding patterns observed in X-ray data .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with pyridazine-binding pockets) using AutoDock Vina or Schrödinger Suite .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
- Solvent and pH Effects : Re-acquire NMR spectra in deuterated DMSO or CDCl to assess solvent-dependent shifts. Adjust pH (e.g., with NaOD) to deprotonate the carboxylic acid and simplify splitting patterns .
- Dynamic NMR : Identify rotamers or tautomers causing peak splitting by variable-temperature NMR (e.g., –40°C to 25°C) .
Q. What strategies ensure high purity (>99%) for pharmacological testing?
- Methodological Answer :
- HPLC-MS : Use reverse-phase HPLC with MS detection (ESI+) to quantify impurities (e.g., residual esters or ring-opened byproducts). Adjust gradient elution to resolve closely related isomers .
- Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted carboxylic acid precursors) using Dowex resin .
Q. What mechanistic insights explain the compound’s potential bioactivity in medicinal chemistry?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
